3,6-Diphenylpyridazine
CAS No.: 891-22-5
Cat. No.: VC21339548
Molecular Formula: C16H12N2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 891-22-5 |
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Molecular Formula | C16H12N2 |
Molecular Weight | 232.28 g/mol |
IUPAC Name | 3,6-diphenylpyridazine |
Standard InChI | InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H |
Standard InChI Key | ZLGKXPUBXWXTQF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Basic Properties
Molecular Structure
3,6-Diphenylpyridazine consists of a pyridazine ring (a six-membered aromatic heterocycle containing two adjacent nitrogen atoms) with phenyl groups attached at positions 3 and 6. Unlike pyridine derivatives which contain only one nitrogen atom in the ring, pyridazine contains two adjacent nitrogen atoms, giving it distinct chemical properties.
The molecular formula of 3,6-diphenylpyridazine is C16H12N2, with a calculated molecular weight of approximately 232.29 g/mol. The compound features a planar heterocyclic core with two phenyl substituents that can rotate around the single bonds connecting them to the pyridazine ring.
Spectroscopic Characteristics
For structure confirmation and analysis, 3,6-diphenylpyridazine would typically be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the aromatic protons of both the pyridazine ring and phenyl substituents.
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Infrared (IR) spectroscopy would display characteristic bands for C=C and C=N stretching vibrations.
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Mass spectrometry would confirm the molecular weight and fragmentation pattern.
Related compounds such as 4,6-diphenylpyridine derivatives show NMR signals in the range of δ 6.65-8.47 for aromatic protons, with characteristic IR bands for C=C (around 1630 cm⁻¹) and C=N (approximately 1625 cm⁻¹) .
Synthesis Methods
Green Chemistry Approaches
Modern synthetic methodologies for heterocyclic compounds increasingly emphasize green chemistry principles, as exemplified by solventless reaction methodologies for preparing trisubstituted pyridines . These approaches minimize waste generation and avoid hazardous solvents, addressing environmental concerns in chemical synthesis.
A green chemistry approach to synthesizing 3,6-diphenylpyridazine might involve:
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Solventless condensation reactions
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Catalytic processes with high atom economy
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Microwave-assisted synthesis to reduce reaction times and energy consumption
Such methodologies align with the current trend toward developing more environmentally benign synthetic procedures for heterocyclic compounds .
Chemical Reactivity
General Reactivity Patterns
The reactivity of 3,6-diphenylpyridazine would be influenced by both the electronic properties of the pyridazine ring and the phenyl substituents. The pyridazine core, with its two adjacent nitrogen atoms, exhibits distinct reactivity compared to other nitrogen heterocycles.
Key aspects of reactivity would include:
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Electrophilic aromatic substitution reactions (primarily on the phenyl rings)
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Nucleophilic substitution reactions (particularly at positions adjacent to the ring nitrogen atoms)
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Coordination chemistry with metal ions through the nitrogen atoms
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Photochemical properties due to the extended π-conjugated system
Applications and Significance
Materials Science Applications
The extended π-conjugated system of 3,6-diphenylpyridazine makes it potentially valuable for materials science applications. Similar heteroaromatic systems have been utilized in:
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Optoelectronic materials
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Coordination polymers
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Supramolecular assemblies
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Photovoltaic devices
The search results mention applications of related compounds in supramolecular materials chemistry, suggesting similar potential for 3,6-diphenylpyridazine .
Structure-Activity Relationships
*Value from similar compound in search result
The presence of two nitrogen atoms in the pyridazine ring would likely confer distinct properties compared to the pyridine analogs, including different electronic distribution, hydrogen bonding capabilities, and biological activities.
Predicted Bioactivity Profile
Based on the bioactivity data for related compounds, 3,6-diphenylpyridazine might exhibit profiles similar to those reported for 4,6-diphenylpyridine derivatives. The search results include bioactivity scores for related compounds across various targets :
These predictions should be viewed as preliminary estimates requiring experimental validation.
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